2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid
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Overview
Description
2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a sulfamoyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, which can be synthesized via the Robinson–Gabriel synthesis by dehydrating 2-acylaminoketones . The benzoic acid derivative is then functionalized with a sulfamoyl group through a sulfonation reaction, followed by coupling with the oxazole ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors for the synthesis of oxazole rings and large-scale sulfonation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles under specific conditions.
Reduction: The compound can be reduced at the sulfamoyl group to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazole rings.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include oxidized oxazoles, reduced amines, and halogenated derivatives of the original compound.
Scientific Research Applications
2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the oxazole ring.
Medicine: Explored for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. The sulfamoyl group can enhance the compound’s binding affinity to its targets, leading to more effective inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl)benzoic acid
- 2-(4-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]phenyl)benzoic acid
- 2-(4-[(5-Methyl-1,2-oxazol-3-yl)amino]phenyl)benzoic acid
Uniqueness
2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is unique due to the presence of both the oxazole ring and the sulfamoyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
68274-44-2 |
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Molecular Formula |
C18H15N3O6S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H15N3O6S/c1-11-10-16(20-27-11)21-28(25,26)13-8-6-12(7-9-13)19-17(22)14-4-2-3-5-15(14)18(23)24/h2-10H,1H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
LFZPOQZYPNVOOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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